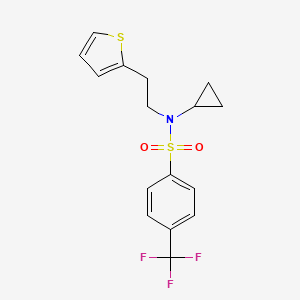

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide

Description

Properties

IUPAC Name |

N-cyclopropyl-N-(2-thiophen-2-ylethyl)-4-(trifluoromethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16F3NO2S2/c17-16(18,19)12-3-7-15(8-4-12)24(21,22)20(13-5-6-13)10-9-14-2-1-11-23-14/h1-4,7-8,11,13H,5-6,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQQHSGZFLZRFSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N(CCC2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16F3NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

Formation of the sulfonamide core: This can be achieved by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with an appropriate amine, such as cyclopropylamine, under basic conditions.

Introduction of the thiophene ring: The thiophene ring can be introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the intermediate formed in the previous step.

Final coupling: The final step involves coupling the thiophene-substituted intermediate with an ethyl group, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonamide group can be reduced to an amine under strong reducing conditions.

Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or borane can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving sulfonamides.

Medicine: Potential use as an antibacterial or antifungal agent.

Industry: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria. This inhibition leads to the disruption of bacterial growth and replication.

Comparison with Similar Compounds

Substituent Variations

Key structural analogs differ in substituents on the sulfonamide benzene ring and the amine side chain. Below is a comparative analysis:

Key Observations :

- Trifluoromethyl vs. Fluoro Groups : The target compound’s 4-(trifluoromethyl) group increases electron-withdrawing effects and lipophilicity compared to fluoro-substituted analogs (e.g., 1h or compound). This may enhance membrane permeability but reduce aqueous solubility .

- Amine Side Chains: The target’s 2-(thiophen-2-yl)ethyl group differs from pyridin-2-yl amino ethyl (1g, 1h) or tetrahydro-2H-pyran-4-yl methyl () groups. Thiophene’s aromaticity may favor binding to hydrophobic pockets, whereas pyridine or pyran rings introduce polarity or steric bulk .

Pharmacological Considerations

Beta3-Adrenoceptor (Beta3-AR) Agonism Insights

- Species Selectivity : Compounds effective in rodents (e.g., CGP12177) show reduced efficacy in humans due to receptor differences .

- Efficacy Limitations : Low beta3-AR density in human adipose tissue necessitates high agonist efficacy, which many analogs lack .

Hypothesis for Target Compound : If designed as a beta3-AR agonist, its trifluoromethyl group and thiophene moiety might improve binding affinity. However, human efficacy would depend on receptor selectivity and metabolic stability, which remain unverified .

Metabolic and Environmental Stability

- Perfluorinated Analogs: notes that perfluorinated sulfonamides (e.g., [52026-59-2]) exhibit high environmental persistence. The target’s single trifluoromethyl group may reduce bioaccumulation risks compared to heavily fluorinated analogs .

Biological Activity

N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, identified by its CAS number 1396793-26-2, is a compound of interest due to its potential biological activities. This article delves into its biological activity, including antimicrobial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

The molecular formula of this compound is C17H16F3NOS, with a molecular weight of 339.3752 g/mol. The structure features a cyclopropyl group, a thiophene moiety, and a trifluoromethyl-substituted benzene sulfonamide, contributing to its unique biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to the trifluoromethylbenzene sulfonamide class. For instance, derivatives have shown significant activity against various strains of Mycobacterium tuberculosis and other nontuberculous mycobacteria. The compounds were evaluated for their Minimum Inhibitory Concentration (MIC) values, indicating their effectiveness in inhibiting bacterial growth.

| Compound | MIC (µM) against M. tuberculosis | MIC (µM) against M. kansasii |

|---|---|---|

| Derivative 1 | 125 | 250 |

| Derivative 2 | 250 | >250 |

| This compound | TBD | TBD |

Anticancer Activity

The compound's anticancer properties were assessed against several cancer cell lines. Preliminary results indicated that this compound exhibits cytotoxic effects similar to known anticancer agents. Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells, suggesting a mechanism of action that may involve the activation of apoptotic pathways.

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxicity of this compound against breast cancer cell lines (MCF-7 and MDA-MB-231), the following IC50 values were observed:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 10.38 |

| MDA-MB-231 | 12.50 |

These values suggest that this compound has promising potential as an anticancer agent.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in neurotransmitter regulation and have implications in neurodegenerative diseases.

| Enzyme | IC50 (µM) |

|---|---|

| Acetylcholinesterase (AChE) | 27.04 - 106.75 |

| Butyrylcholinesterase (BuChE) | 58.01 - 277.48 |

These results indicate moderate inhibition compared to standard inhibitors used in clinical settings.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-cyclopropyl-N-(2-(thiophen-2-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with sulfonylation of a benzene ring followed by nucleophilic substitution with cyclopropylamine and thiophene-containing intermediates. Key steps include:

- Use of 4-(trifluoromethyl)benzenesulfonyl chloride as a starting material, reacting with cyclopropylamine under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonamide core .

- Subsequent alkylation with 2-(thiophen-2-yl)ethyl bromide, optimized by controlling temperature (0–25°C) and using catalysts like potassium iodide to enhance reactivity .

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent integration (e.g., cyclopropyl CH₂ at δ 0.5–1.2 ppm, thiophene protons at δ 6.8–7.4 ppm) and trifluoromethyl group (¹⁹F NMR at δ -60 to -65 ppm) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of SO₂ or CF₃ groups) .

- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) to assess purity (>95%) and identify byproducts .

Advanced Research Questions

Q. How can molecular docking simulations (e.g., AutoDock Vina) predict the binding interactions of this compound with biological targets, and what parameters are critical for accurate predictions?

- Methodological Answer :

- Setup : Prepare the compound’s 3D structure (energy-minimized using MMFF94 force fields) and target protein (e.g., COX-2 or carbonic anhydrase) from PDB .

- Docking Parameters : Use AutoDock Vina with a grid box size of 25 ų centered on the active site, exhaustiveness = 20, and scoring function accounting for hydrophobic (trifluoromethyl) and π-π (thiophene) interactions .

- Validation : Compare predicted binding energies (ΔG) with experimental IC₅₀ values from enzyme inhibition assays. Adjust protonation states (e.g., sulfonamide NH) to match physiological pH .

Q. How can researchers resolve contradictions in bioactivity data across different studies involving sulfonamide derivatives like this compound?

- Methodological Answer :

- Systematic Replication : Standardize assay conditions (e.g., pH, buffer composition) to minimize variability in enzyme inhibition studies .

- Structural Analysis : Use X-ray crystallography (e.g., synchrotron radiation for high-resolution data) to confirm binding modes and identify conformational flexibility in the cyclopropyl-thiophene moiety .

- Meta-Analysis : Pool data from multiple studies (e.g., IC₅₀, Ki) and apply multivariate regression to isolate variables (e.g., substituent electronegativity, logP) influencing activity .

Q. What strategies can be employed to study the structure-activity relationship (SAR) of this compound's trifluoromethyl and thiophene groups?

- Methodological Answer :

- Functional Group Modifications : Synthesize analogs with substituted thiophenes (e.g., 3-thienyl vs. 2-thienyl) or alternative fluorinated groups (e.g., CF₂H) .

- Computational Modeling : Perform DFT calculations (Gaussian 16, B3LYP/6-31G*) to compare electronic profiles (HOMO-LUMO gaps) and correlate with bioactivity .

- Biological Assays : Test analogs in parallel against targets (e.g., EGFR kinase) to quantify potency shifts, using dose-response curves and ANOVA for statistical significance .

Q. What experimental approaches are recommended to evaluate this compound's potential in material science applications, such as organic semiconductors?

- Methodological Answer :

- Electronic Characterization : Measure charge-carrier mobility via time-of-flight (TOF) spectroscopy and bandgap via UV-vis-NIR spectroscopy (λmax for π→π* transitions) .

- Morphological Analysis : Use atomic force microscopy (AFM) to assess thin-film crystallinity and grazing-incidence XRD to determine packing motifs influenced by the thiophene-cyclopropyl steric effects .

- Device Fabrication : Integrate the compound into OLED prototypes, testing electroluminescence efficiency and stability under thermal stress (80°C for 24h) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.